molecular formula C18H15N3O3 B527043 (4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

Cat. No. B527043
M. Wt: 321.3 g/mol
InChI Key: VXTHFLXWLSPJSP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMBL is an inhibitor of MuRF1, attenuating skeletal muscle atrophy and dysfunction in cardiac cachexia.

Scientific Research Applications

Synthesis and Imaging Applications

One significant application of derivatives related to (4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile is in the synthesis of carbon-11-labeled 4-aryl-4H-chromenes. These compounds have been used as new Positron Emission Tomography (PET) agents for imaging apoptosis in cancer. The synthesis involves O-[(11)C]methylation of corresponding precursors, leading to high radiochemical yields and high radiochemical purity, making them suitable for PET imaging applications in cancer research (Gao et al., 2010).

Electrochemical Applications

Another application of related compounds is observed in the field of electrocatalysis. 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives have been synthesized via an electrocatalytic multicomponent assembling process. This method involves a chain transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile under neutral and mild conditions, offering a simple and efficient procedure for producing these derivatives (Vafajoo et al., 2014).

Structural and Inhibitor Design

In the realm of drug design and cancer research, chromene and indole analogues, similar to the compound , have been designed and docked with target proteins like CDK2 to calculate binding affinities. The synthesis and biological testing of these compounds have been pursued based on their vital interactions and have shown activity against specific cell lines, marking their significance in the development of potential leads against cancer (Arun Kumar Va et al., 2013).

Corrosion Inhibition

Novel N-hydrospiro-chromeno-carbonitriles, structurally related to (4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile, have been synthesized and applied as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking the active sites on the surface of mild steel, as revealed by experimental and computational studies (Quadri et al., 2021).

properties

Product Name

(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3/t18-/m1/s1

InChI Key

VXTHFLXWLSPJSP-GOSISDBHSA-N

Isomeric SMILES

CN1C2=CC=CC=C2[C@@]3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CID-704946;  CID704946;  CID 704946;  EMBL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 2
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(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 3
(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 4
(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 5
(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 6
(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

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